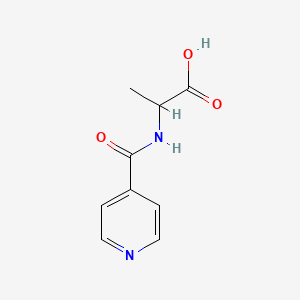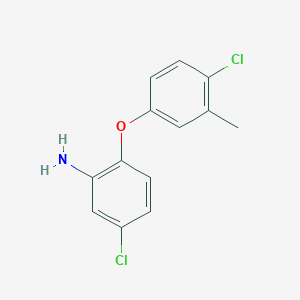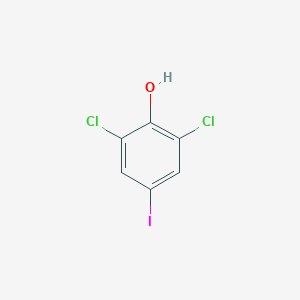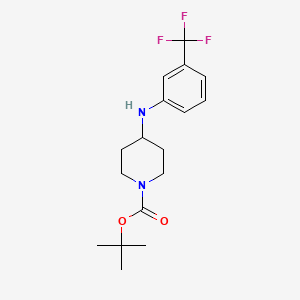
1-Boc-4-(3-trifluoromethyl-phenylamino)-piperidine
Übersicht
Beschreibung
1-Boc-4-(3-trifluoromethyl-phenylamino)-piperidine is a chemical compound offered by several providers such as BOC Sciences and Benchchem. It has a molecular formula of C18H25F3N2O2 and an average mass of 358.398 Da .
Synthesis Analysis
The synthesis of 1-Boc-4-(3-trifluoromethyl-phenylamino)-piperidine can be achieved from N-(tert-Butoxycarbonyl)-4-piperidone and 3-Aminobenzotrifluoride . It is a versatile chemical compound used in scientific research and offers immense potential in various fields, including medicinal chemistry and materials science.Molecular Structure Analysis
The molecular structure of 1-Boc-4-(3-trifluoromethyl-phenylamino)-piperidine consists of 18 carbon atoms, 25 hydrogen atoms, 3 fluorine atoms, 2 nitrogen atoms, and 2 oxygen atoms .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
1-Boc-4-(3-trifluoromethyl-phenylamino)-piperidine serves as a pivotal intermediate in the synthesis of various pharmaceutically relevant compounds. Its significance lies in its role in facilitating the formation of complex molecules through various chemical transformations, including palladium-catalyzed arylation processes. For instance, palladium-catalyzed β-selective C(sp3)-H arylation of N-Boc-piperidines enables direct access to 3-aryl-N-Boc-piperidines, showcasing the compound's utility in constructing piperidine rings with high selectivity and efficiency (Millet & Baudoin, 2015). This method is advantageous for synthesizing important building blocks in pharmaceutical research.
Enantioselective Synthesis
Enantioselective synthesis of 2-substituted 2-phenylpyrrolidines and -piperidines, which contain a quaternary stereocenter, demonstrates another application of related N-Boc-piperidine derivatives. The process involves lithiation-substitution of enantioenriched N-Boc-2-phenylpyrrolidine or -piperidine, optimized through combined synthetic experiments and in situ IR spectroscopic monitoring (Sheikh et al., 2012). These compounds are crucial in drug development due to their pharmacological significance.
Dendrimer Synthesis
The synthesis of novel dendritic G-2 melamines comprising piperidine motifs as key linkers highlights the compound's application in creating advanced materials. These dendrimers, featuring 4-(n-octyloxy)aniline as a peripheral unit, are significant for their self-assembling properties in the solid state, forming large, homogeneously packed spherical nano-aggregates. This research opens avenues for the development of new materials with potential applications in nanotechnology and materials science (Sacalis et al., 2019).
Fluorescent Chromoionophore Development
Piperidine functionalized boron–dipyrromethene (BODIPY) derivatives have been developed as pH indicators, exhibiting fluorescence enhancement upon deprotonation. This innovative application demonstrates the potential for using 1-Boc-4-(3-trifluoromethyl-phenylamino)-piperidine derivatives in the design of ion-selective optodes, contributing to advancements in sensor technology and analytical chemistry (Li et al., 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl 4-[3-(trifluoromethyl)anilino]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F3N2O2/c1-16(2,3)24-15(23)22-9-7-13(8-10-22)21-14-6-4-5-12(11-14)17(18,19)20/h4-6,11,13,21H,7-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXSGRNDXGVFRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30395532 | |
| Record name | 12P-571S | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
477864-09-8 | |
| Record name | 12P-571S | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-Cyano-2-(4-methylphenyl)vinyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1308698.png)


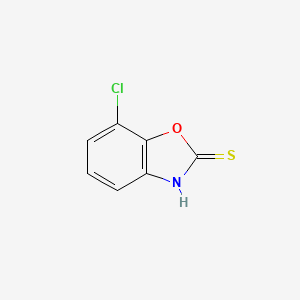
![1-[4-(Trifluoromethyl)benzyl]-piperidine-4-carboxylic acid](/img/structure/B1308711.png)
![(Z)-3-(3-bromo-4-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]-2-propenenitrile](/img/structure/B1308712.png)
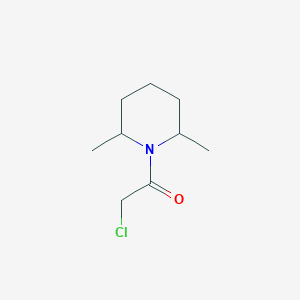
![5-Chloro-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde](/img/structure/B1308727.png)

